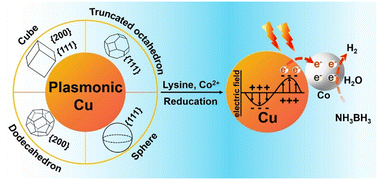Regulating the electronic structure of plasmonic Co/Cu catalysts through morphology engineering to enhance visible-light-driven hydrogen generation from aqueous ammonia borane†
Catalysis Science & Technology Pub Date: 2023-10-31 DOI: 10.1039/D3CY01211E
Abstract
Tailoring the electronic structure of the active sites for heterogeneous catalysts is vital to enhance their catalytic performance in various reactions. In this study, plasmonic Co/Cu with different morphologies, including cube, truncated octahedron, sphere, and dodecahedron, were synthesized to explore the impact of the exposed crystal facets on the electronic structure and the charge transfer in photocatalytic hydrogen generation from aqueous ammonia borane (NH3BH3). The results show that the Cu supports with localized surface plasmon resonance (LSPR) could capture visible light. The generated electrons from the Cu supports could be effectively transferred from Cu to Co and could then participate in the hydrogen generation reaction. Among these four Co/Cu catalysts with different morphologies, Co nanoparticles immobilized by Cu cubes with exposed (111) and (200) facets exhibited the highest photocatalytic activity with a total turnover frequency value of 176.5 min−1 at room temperature, which was mainly because the intersection site between the (111) and (200) facets could promote electron transfer from Cu to Co, thus resulting in synergistic electron enrichment on the Co active sites. This study presents an important paradigm for optimizing the electronic structure and enhancing the catalytic performance.


Recommended Literature
- [1] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [2] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [3] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [4] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [5] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [6] One-dimensional organization of free radicals viahalogen bonding†
- [7] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [8] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [9] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [10] New-generation integrated devices based on dye-sensitized and perovskite solar cells

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 119823-35-7
-
CAS no.: 162758-94-3
-
CAS no.: 14419-78-4









